molecular formula C15H23NO B5241675 1-[3-(3-ethylphenoxy)propyl]pyrrolidine

1-[3-(3-ethylphenoxy)propyl]pyrrolidine

Cat. No.: B5241675
M. Wt: 233.35 g/mol
InChI Key: GABMLRUWGZTXFH-UHFFFAOYSA-N
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Description

1-[3-(3-Ethylphenoxy)propyl]pyrrolidine is a pyrrolidine derivative featuring a phenoxypropyl side chain substituted with a 3-ethyl group on the aromatic ring. Its molecular structure combines a pyrrolidine ring (a five-membered amine) with a propyl linker and a substituted phenoxy moiety.

For example, 3-(3-ethylphenoxy)propan-1-ol could react with 1-(3-chloropropyl)pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF), similar to methods used for compounds like 1-[3-(2-methoxy-5-nitrophenoxy)propyl]pyrrolidine .

Properties

IUPAC Name

1-[3-(3-ethylphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-2-14-7-5-8-15(13-14)17-12-6-11-16-9-3-4-10-16/h5,7-8,13H,2-4,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABMLRUWGZTXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-ethylphenoxy)propyl]pyrrolidine typically involves the reaction of 3-(3-ethylphenoxy)propylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-ethylphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted pyrrolidine derivatives.

Scientific Research Applications

1-[3-(3-ethylphenoxy)propyl]pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(3-ethylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₅H₂₃NO
  • Molecular Weight : 233.35 g/mol (estimated)

Comparison with Structurally Similar Compounds

Substituent Effects on Phenoxy Moieties

The biological activity and physicochemical properties of pyrrolidine derivatives are highly influenced by substituents on the phenoxy ring. Below is a comparative analysis:

Compound Name Phenoxy Substituent Amine Core Key Properties/Biological Activity Reference
1-[3-(3-Ethylphenoxy)propyl]pyrrolidine 3-Ethyl Pyrrolidine Moderate lipophilicity; potential Top1 inhibition (inferred) -
1-[3-(4-Bromophenoxy)propyl]pyrrolidine 4-Bromo Pyrrolidine Higher molecular weight (284.19 g/mol); discontinued due to stability/toxicity concerns
1-[3-(2-Methoxy-5-nitrophenoxy)propyl]pyrrolidine 2-Methoxy-5-nitro Pyrrolidine Electron-withdrawing groups reduce electron density; used as an intermediate in dual G9a/DNMT inhibitors
1-[3-(3,4-Dimethoxyphenoxy)propyl]pyrrolidine 3,4-Dimethoxy Pyrrolidine Increased polarity; may enhance solubility but reduce membrane permeability

Key Observations :

  • Electron-Donating vs. In contrast, bromo or nitro groups (e.g., 4-bromo or 2-methoxy-5-nitro) introduce electron-withdrawing effects, which may alter binding affinity .

Comparison with Piperidine and Piperazine Analogs

Replacing pyrrolidine with piperidine or piperazine alters ring size and basicity, impacting biological activity:

Compound Type Amine Core Top1 Inhibition Activity () Notes
Pyrrolidine derivatives Pyrrolidine ++ (e.g., compound 23) Lower activity than piperidine analogs due to smaller ring size and reduced basicity
Piperidine derivatives Piperidine +++ (e.g., compound 22) Enhanced Top1 inhibition likely due to improved enzyme interaction
Piperazine derivatives Piperazine +++ (e.g., compound 21) Increased solubility but potential for off-target effects

Implications : The target compound’s pyrrolidine core may limit Top1 inhibition compared to piperidine analogs but could offer advantages in metabolic stability or selectivity .

Stability and Degradation Pathways

Pyrrolidine derivatives exhibit varying stability depending on substituents:

  • Thermal Stability: Compounds with hydroxyethyl groups (e.g., 1-(2-hydroxyethyl)pyrrolidine) show higher thermal stability in CO2 capture studies compared to primary amines . The 3-ethylphenoxy group in the target compound may confer intermediate stability.
  • Oxidative Degradation: High oxygen concentrations (96% O₂) significantly degrade pyrrolidine derivatives, as seen in blends with 3-amino-1-propanol .

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